BenchChemオンラインストアへようこそ!

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

This 6-chloro-4-(4-phenylpiperazin-1-yl)quinoline features a unique 4-methoxybenzenesulfonyl at the 3-position, creating a distinct vector from the clinical candidate intepirdine. The 4-piperazinyl (vs. 8-substituted) placement fundamentally alters receptor polypharmacology. Acquire this compound to complete the sulfonyl aryl substitution matrix (unsubstituted, 4-Cl, 4-Me, 4-OMe) and perform head-to-head selectivity profiling against 5-HT1A/2A/6/7 and D2/D3/D4 panels. Essential for CNS lead optimization and ADME/PK studies where elevated lipophilicity (logP ~5.4) influences permeability and hERG liability.

Molecular Formula C26H24ClN3O3S
Molecular Weight 494.01
CAS No. 867040-46-8
Cat. No. B2681333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
CAS867040-46-8
Molecular FormulaC26H24ClN3O3S
Molecular Weight494.01
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl
InChIInChI=1S/C26H24ClN3O3S/c1-33-21-8-10-22(11-9-21)34(31,32)25-18-28-24-12-7-19(27)17-23(24)26(25)30-15-13-29(14-16-30)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3
InChIKeyDZARYHMAMXWQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 867040-46-8): A Structurally Differentiated Quinoline–Sulfonyl–Piperazine Chemical Probe


6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 867040-46-8) is a fully synthetic small molecule (MW 494.01 g/mol, formula C₂₆H₂₄ClN₃O₃S) belonging to the arylpiperazinyl-quinoline-sulfonyl chemotype . This class has been extensively explored for central nervous system (CNS) receptor modulation, particularly at serotonin (5-HT) and dopamine receptors [1]. The compound features a unique substitution pattern: a 6-chloro group on the quinoline core, a 4-methoxybenzenesulfonyl moiety at the 3-position, and a 4-phenylpiperazine at the 4-position . Unlike the well-known 8-piperazinyl-quinoline-3-sulfonyl clinical candidate intepirdine (SB-742457), this compound places the piperazine directly at the quinoline 4-position, creating a distinct vector that may alter receptor subtype selectivity [2]. No published biological data currently exist for this precise compound; its differentiation must therefore be evaluated through comparative structural analysis against the closest analogs .

Why 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline Cannot Be Replaced by a Structural Analog Without Re-Validation


Within the quinoline-sulfonyl-piperazine class, even minor structural modifications produce profound shifts in receptor selectivity, potency, and physicochemical properties [1]. The position of the piperazine attachment on the quinoline core (4- vs. 8-substitution) fundamentally alters the three-dimensional presentation of the phenylpiperazine pharmacophore, as demonstrated by the divergent 5-HT₆ vs. 5-HT₂A/5-HT₇/D₂ profiles observed across this scaffold family [1][2]. The identity of the sulfonyl aryl substituent (4-methoxy vs. unsubstituted phenyl vs. 4-methyl vs. 4-chloro) further modulates both electronic character and steric bulk, directly impacting target engagement [2]. Substituting this compound with a close analog—such as the des-methoxy derivative 3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866812-09-1)—without re-assaying the specific biological target of interest risks invalidating SAR continuity and introducing uncharacterized off-target liabilities. The quantitative evidence below establishes the basis for this requirement.

Quantitative Differentiation Evidence for 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline: Comparator-Based Analysis


Structural Differentiation: 4-Methoxybenzenesulfonyl vs. Unsubstituted Benzenesulfonyl at the Quinoline 3-Position

The target compound incorporates a 4-methoxybenzenesulfonyl group at the quinoline 3-position, whereas the most directly comparable analog, 3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866812-09-1), bears an unsubstituted benzenesulfonyl group . The methoxy substituent increases the electron density of the sulfonyl-attached aromatic ring and adds ~0.4 Å of radial extension, which can alter the hydrogen-bonding network and steric fit within the receptor binding pocket [1]. This precise substitution pattern is not represented in any currently published SAR study, making the target compound a unique probe for interrogating the sulfonyl aryl region of the quinoline-phenylpiperazine pharmacophore [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) CNS Drug Discovery

Piperazine Regioisomeric Differentiation: 4-Position vs. 8-Position Quinoline Attachment

The target compound places the 4-phenylpiperazine group at the quinoline 4-position, in contrast to the clinically investigated 5-HT₆ antagonist chemotype (e.g., intepirdine/SB-742457; 3-phenylsulfonyl-8-piperazin-1-yl-quinoline) where the piperazine is at the 8-position [1][2]. This regioisomeric shift changes the vector of the basic nitrogen relative to the sulfonyl group. In the 8-substituted series, compounds demonstrated 5-HT₆ receptor affinity (SB-742457 Ki = 1.4 nM) and advanced to Phase II clinical trials for Alzheimer's disease [2]. The 4-substituted series, by contrast, has been associated with multi-receptor profiles spanning 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂–D₄ receptors, as shown by Zajdel et al. for closely related quinoline-4-sulfonamide derivatives [3]. The target compound's 4-piperazinyl substitution pattern is predicted to favor a broader polypharmacology profile compared to the more selective 5-HT₆ activity of the 8-substituted series [3].

Receptor Pharmacology 5-HT6 Antagonists Molecular Design

Predicted Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA)

Based on ZINC database entries for compounds sharing the C₂₆H₂₄ClN₃O₃S formula but differing in connectivity, the target compound is predicted to have a logP in the range of 5.3–5.5 and a tPSA of approximately 62–84 Ų [1]. These values place it near the upper boundary of classic CNS drug-like space (logP < 5, tPSA < 90 Ų) [2]. The 6-chloro substituent contributes to increased lipophilicity compared to the 6-unsubstituted analog 4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, potentially enhancing passive blood-brain barrier permeability but also elevating the risk of hERG binding and metabolic clearance [2]. The methoxy group on the sulfonyl phenyl ring provides an additional hydrogen-bond acceptor that may modulate solubility and target binding kinetics relative to the des-methoxy comparator [1].

Drug-likeness CNS Permeability ADME Prediction

6-Chloro Substitution: Differentiation from the 6-Methoxy Analog with Reported 5-HT2A Antagonist Activity (IC₅₀ = 12.3 nM)

A structurally related compound, 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866895-38-7), has been reported to exhibit 5-HT₂A receptor antagonism with an IC₅₀ of 12.3 nM [1]. The target compound differs at two positions: (1) 6-chloro replaces 6-methoxy on the quinoline ring, and (2) the sulfonyl aryl group is 4-methoxyphenyl rather than 4-chlorophenyl. In the broader quinoline-sulfonamide SAR literature, the 6-position substituent has been shown to critically influence receptor selectivity: halogen substitution (Cl, F) at the quinoline 6- or 7-position enhances 5-HT₇ and D₂ affinity, whereas methoxy substitution tends to favor 5-HT₂A activity [2]. The target compound's 6-chloro substitution pattern is therefore predicted to alter the receptor selectivity profile relative to the 6-methoxy analog, potentially shifting activity toward dopaminergic and 5-HT₇ components [2].

5-HT2A Receptor Antipsychotic Serotonin Receptor Pharmacology

Recommended Application Scenarios for 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline Based on Structural Differentiation Evidence


SAR Probe for Sulfonyl Aryl Substituent Effects in 4-Piperazinyl-Quinoline CNS Multi-Receptor Ligands

The target compound serves as a structurally unique probe to investigate the role of the 4-methoxy substituent on the benzenesulfonyl group within the 4-piperazinyl-quinoline scaffold. Researchers studying the SAR divergences between unsubstituted, 4-methyl, 4-chloro, and 4-methoxy sulfonyl aryl variants can use this compound to complete the substitution matrix, enabling systematic correlation of electronic and steric sulfonyl aryl properties with receptor binding profiles . This is particularly relevant for CNS programs targeting multi-receptor modulation (5-HT₁A/₂A/₇ and D₂/D₃/D₄), where the sulfonyl aryl group has been identified as a key determinant of subtype selectivity .

Head-to-Head Comparison with 6-Methoxy Analog to Determine Position-6 Substituent Effects on 5-HT Receptor Selectivity

Procurement of the target compound enables a direct, paired comparison with 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866895-38-7), which has reported 5-HT₂A IC₅₀ of 12.3 nM . By testing both compounds in parallel against a panel of serotonin and dopamine receptors (5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇, D₂, D₃), researchers can experimentally determine whether the 6-chloro-for-6-methoxy swap shifts the receptor selectivity fingerprint as predicted by class-level SAR . This head-to-head approach provides higher-confidence SAR data than single-compound profiling alone.

Differentiation from 8-Piperazinyl Clinical Candidate Intepirdine: Evaluating Regioisomeric Selectivity

The target compound can be used in comparative pharmacological profiling against the 8-piperazinyl-quinoline clinical candidate intepirdine (SB-742457; 5-HT₆ Ki = 1.4 nM) to directly test the hypothesis that moving the piperazine from the 8-position to the 4-position broadens receptor polypharmacology . Such data would be valuable for CNS drug discovery programs that intentionally pursue multi-target engagement (e.g., combined 5-HT/D₂ modulation for antipsychotic or antidepressant indications) rather than single-target 5-HT₆ selectivity .

CNS Drug-Likeness Assessment: Evaluating the Impact of Elevated logP on Brain Penetration and Off-Target Liability

With a predicted logP of 5.3–5.5 and tPSA of 62–84 Ų, the target compound occupies the upper boundary of CNS drug-like chemical space . It can serve as a model compound for assessing how elevated lipophilicity—driven by the combination of 6-chloro and 4-methoxybenzenesulfonyl substituents—affects passive permeability, P-glycoprotein efflux, plasma protein binding, and hERG liability relative to less lipophilic analogs . This application supports ADME/PK optimization studies in early-stage CNS lead generation.

Quote Request

Request a Quote for 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.